N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a hydrazide derivative featuring a benzo[g]indazole core fused with a 3-methylbenzylidene substituent. Its synthesis typically involves multi-step condensation reactions between hydrazide precursors and substituted benzaldehydes, a methodology shared with structurally related compounds . The 3-methylbenzylidene group introduces steric and electronic effects that distinguish it from analogs with other substituents, such as hydroxy or methoxy groups.
Properties
CAS No. |
303104-04-3 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13-5-4-6-14(11-13)12-21-24-20(25)19-17-10-9-15-7-2-3-8-16(15)18(17)22-23-19/h2-8,11-12H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
KWWHIPVIUKFXKJ-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis in PEG-400
A highly efficient method employs microwave irradiation in PEG-400 solvent:
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Formation of Enaminone Intermediate :
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2-Acetylbenzonitrile reacts with ethyl cyanoacetate under Blaise conditions to form an enaminone.
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Reaction conditions: 80°C, 4 h, PEG-400 solvent.
-
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Cyclization to 4,5-Dihydro-1H-benzo[g]indazole-3-carbohydrazide :
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Condensation with 3-Methylbenzaldehyde :
Mechanistic Insights :
Conventional Thermal Synthesis
An alternative pathway uses thermal heating for laboratories without microwave access:
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Synthesis of 4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl Chloride :
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Benzo[g]indazole-3-carboxylic acid (Form B) reacts with thionyl chloride (SOCl₂) at reflux (70°C, 3 h).
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Solvent: Dichloromethane (DCM).
-
-
Hydrazide Formation :
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Schiff Base Condensation :
Comparison of Methods :
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 75 min | 9 h |
| Yield | 89–92% | 74–80% |
| Solvent Reusability | PEG-400 (5 cycles) | Ethanol (1 cycle) |
| Energy Consumption | 300 W | 500 W |
Optimization and Process Parameters
Solvent Screening
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PEG-400 : Optimal for microwave synthesis due to high dielectric constant (ε = 15.2), enabling rapid heating.
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Ethanol : Preferred for thermal synthesis; lower boiling point (78°C) limits reaction efficiency.
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DMF : Used in hydrazide formation but requires strict temperature control to avoid side reactions.
Catalytic Systems
Temperature and Time
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Microwave Synthesis : 160°C for 60 min achieves complete conversion.
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Thermal Synthesis : Reflux at 80°C for 6 h required for >70% yield.
Characterization and Analytical Data
Spectral Properties
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Features
The target compound shares a common hydrazide backbone with several analogs but differs in its substituents and core heterocyclic system. Key structural comparisons include:
Key Observations :
Physicochemical Properties
Melting points and solubility trends highlight the impact of substituents:
Trends :
Spectroscopic Characteristics
IR and NMR data reflect electronic environments influenced by substituents:
Biological Activity
N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 303104-04-3
- Molecular Formula : C20H18N4O
The compound features a benzo[g]indazole core structure with a carbohydrazide moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of benzo[g]indazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). For example, compounds with similar structures have exhibited IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Compounds derived from benzo[g]indazole frameworks have been reported to inhibit COX-2 activity effectively, contributing to their anti-inflammatory effects .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various N-substituted derivatives of benzo[g]indazole. The findings highlighted:
- Synthesis : The derivatives were synthesized using conventional methods involving hydrazine and aldehyde precursors.
- Biological Evaluation : The synthesized compounds were tested for their biological activities using standard assays.
- Results : Several derivatives showed promising results with significant antimicrobial and anticancer activities.
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 2–4 | 5.9 | Antifungal |
| Compound B | 1–8 | 25.7 | Anticancer |
| Compound C | - | - | Anti-inflammatory (COX Inhibition) |
Q & A
Q. What are the common synthetic routes for N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide?
The compound is synthesized via condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 3-methylbenzaldehyde under acidic or reflux conditions. Evidence from analogous syntheses suggests using ethanol or methanol as solvents, with yields optimized by controlling stoichiometry (1:1.2 hydrazide:aldehyde) and reaction duration (12–24 hours). For example, hydrazine derivatives react with carbonyl compounds to form hydrazone linkages, as demonstrated in similar indazole systems .
Q. Which spectroscopic and analytical methods validate its structural integrity?
- 1H/13C NMR : Characteristic hydrazone proton signals (δ 8.0–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm the imine bond and substituent positions .
- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) verify functional groups .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., Ag-N coordination in metal complexes) .
Q. What in vitro assays evaluate its biological activity?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following CLSI guidelines .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) using purified enzymes and substrate analogs. Protein quantification may employ the Folin-Ciocalteu method .
- Receptor Binding : Radioligand displacement assays (e.g., CB2 receptor affinity) with competitive binding protocols .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities across studies?
Variations in activity may arise from differences in:
- Substituent Effects : Electron-withdrawing groups on the benzylidene moiety enhance antimicrobial activity by increasing electrophilicity .
- Assay Conditions : Standardize protocols (e.g., pH, solvent/DMSO concentration) to minimize false negatives. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Structural Isomerism : E/Z isomerism in hydrazone linkages can alter binding kinetics; HPLC or NOESY NMR confirms isomer ratios .
Q. What crystallographic challenges arise in structural determination, and how are they resolved?
- Disorder/Twinning : High-resolution data collection (synchrotron sources) and twin refinement in SHELXL improve model accuracy .
- Weak Diffraction : Cryocooling (100 K) and crystal size optimization (0.2–0.3 mm) enhance data quality.
- Intermolecular Interactions : Mercury software visualizes hydrogen bonds (N-H···O) and π-π stacking, critical for stability .
Q. How do DFT studies elucidate electronic properties and reactivity?
- HOMO-LUMO Analysis : Predicts charge transfer (e.g., Ag→ligand in complexes) and redox behavior. B3LYP/6-31G* calculations in Gaussian 09 match experimental UV-Vis spectra .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction pathway optimization.
- Global Reactivity Descriptors : Chemical hardness (η) and electrophilicity (ω) quantify stability and reactivity trends .
Q. What strategies improve solubility and bioavailability for pharmacological testing?
- Salt Formation : Nitrate or hydrochloride salts enhance aqueous solubility .
- Co-solvents : DMSO (≤10%) in formulation buffers maintains compound stability .
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the indazole ring without disrupting pharmacophores .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Vary substituents on the benzylidene (e.g., -Cl, -OCH₃) and indazole moieties.
- Activity Profiling : Test analogs against target proteins (e.g., kinases, CB2 receptors) to identify critical functional groups. For example, bulkier substituents at the 3-methyl position reduce steric hindrance in receptor binding .
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
